2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps, starting with the preparation of the core pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one structure. This is typically achieved through a series of cyclization reactions. The introduction of the 2,6-dimethylmorpholino group is done via a nucleophilic substitution reaction, where the morpholine derivative reacts with a suitable electrophile. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,6-dimethylmorpholino group can enhance binding affinity and specificity, while the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core can participate in various biochemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. The presence of the 2,6-dimethylmorpholino group makes this compound unique, as it can influence the compound’s chemical and biological properties. Other similar compounds may include:
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives with different alkyl or aryl groups.
- Morpholine derivatives with varying substituents on the morpholine ring.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-11-6-5-7-23-16(11)20-17-14(18(23)24)8-15(21(17)4)19(25)22-9-12(2)26-13(3)10-22/h5-8,12-13H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHBKBAHLASDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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